Cas no 2229122-37-4 (1-{7-oxabicyclo2.2.1heptan-2-yl}ethane-1,2-diol)

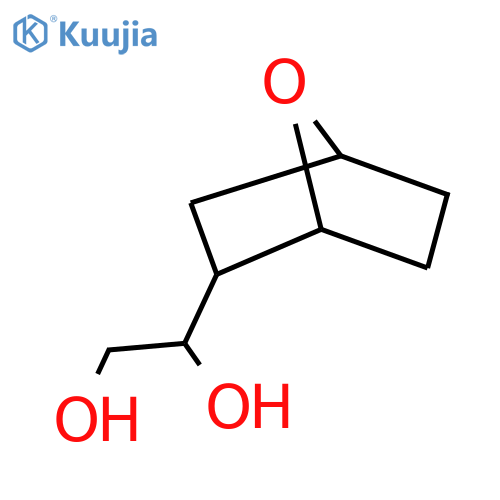

2229122-37-4 structure

商品名:1-{7-oxabicyclo2.2.1heptan-2-yl}ethane-1,2-diol

1-{7-oxabicyclo2.2.1heptan-2-yl}ethane-1,2-diol 化学的及び物理的性質

名前と識別子

-

- 1-{7-oxabicyclo2.2.1heptan-2-yl}ethane-1,2-diol

- 1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol

- 2229122-37-4

- EN300-1754904

-

- インチ: 1S/C8H14O3/c9-4-7(10)6-3-5-1-2-8(6)11-5/h5-10H,1-4H2

- InChIKey: CAWVVAWIOZEXQB-UHFFFAOYSA-N

- ほほえんだ: O1C2CCC1C(C(CO)O)C2

計算された属性

- せいみつぶんしりょう: 158.094294304g/mol

- どういたいしつりょう: 158.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 148

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 4

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 49.7Ų

1-{7-oxabicyclo2.2.1heptan-2-yl}ethane-1,2-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1754904-0.05g |

1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol |

2229122-37-4 | 0.05g |

$1272.0 | 2023-09-20 | ||

| Enamine | EN300-1754904-0.25g |

1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol |

2229122-37-4 | 0.25g |

$1393.0 | 2023-09-20 | ||

| Enamine | EN300-1754904-1.0g |

1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol |

2229122-37-4 | 1g |

$1515.0 | 2023-06-03 | ||

| Enamine | EN300-1754904-5g |

1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol |

2229122-37-4 | 5g |

$4391.0 | 2023-09-20 | ||

| Enamine | EN300-1754904-10.0g |

1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol |

2229122-37-4 | 10g |

$6512.0 | 2023-06-03 | ||

| Enamine | EN300-1754904-2.5g |

1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol |

2229122-37-4 | 2.5g |

$2969.0 | 2023-09-20 | ||

| Enamine | EN300-1754904-5.0g |

1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol |

2229122-37-4 | 5g |

$4391.0 | 2023-06-03 | ||

| Enamine | EN300-1754904-10g |

1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol |

2229122-37-4 | 10g |

$6512.0 | 2023-09-20 | ||

| Enamine | EN300-1754904-0.5g |

1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol |

2229122-37-4 | 0.5g |

$1453.0 | 2023-09-20 | ||

| Enamine | EN300-1754904-0.1g |

1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol |

2229122-37-4 | 0.1g |

$1332.0 | 2023-09-20 |

1-{7-oxabicyclo2.2.1heptan-2-yl}ethane-1,2-diol 関連文献

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

2229122-37-4 (1-{7-oxabicyclo2.2.1heptan-2-yl}ethane-1,2-diol) 関連製品

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量